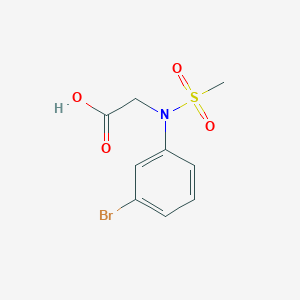

N-(3-Bromophenyl)-N-(methylsulfonyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKAALQIAFTAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Bromophenyl)-N-(methylsulfonyl)glycine is a synthetic compound classified as a glycine derivative, notable for its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₀BrNO₄S. Its structure includes a bromophenyl group and a methylsulfonyl moiety attached to a glycine backbone, which influences its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor of specific kinases or other proteins involved in cellular signaling pathways. For instance, studies have indicated that similar sulfonamide derivatives can inhibit receptor-interacting protein kinase 2 (RIPK2), affecting downstream signaling pathways such as NF-κB activation and cytokine release .

Therapeutic Potential

Research has highlighted the potential therapeutic applications of this compound in several areas:

- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory responses in various models, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, similar compounds have shown significant inhibition of cell viability in human breast cancer cells (MCF-7) and other malignant cell lines .

- Antibacterial Effects : The compound's structure suggests potential antibacterial activity, particularly against Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Modulation of cytokine release | |

| Anticancer | Cytotoxicity against MCF-7 cells | |

| Antibacterial | Inhibition of Gram-negative bacteria |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (nM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Sulfonamide derivative | 296 | RIPK2 |

| Analog with methylsulfonamide | 31 | ALK2 |

Case Studies

- Inflammatory Response Modulation : A study demonstrated that this compound could reduce the release of pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory diseases. This was evidenced by reduced IL-8 and TNFα levels in treated cell cultures .

- Cytotoxicity Against Cancer Cells : In vitro assays indicated that this compound exhibited significant cytotoxic effects on MCF-7 cells, with an observed reduction in cell viability by over 50% at specific concentrations .

- Antibacterial Activity : Research on related compounds has shown promising results against Pseudomonas aeruginosa, indicating that this compound may share similar antibacterial properties due to its structural characteristics .

Scientific Research Applications

Glycine Transporter Inhibition

Mechanism of Action:

N-(3-Bromophenyl)-N-(methylsulfonyl)glycine acts primarily as an inhibitor of glycine transporters, which are crucial for regulating glycine levels in the central nervous system. By inhibiting these transporters, the compound increases the availability of glycine, a neurotransmitter involved in various neurological processes.

Research Findings:

- A study indicated that compounds similar to this compound demonstrate efficacy in enhancing glycinergic transmission, which can be beneficial for conditions like schizophrenia and other neuropsychiatric disorders .

- The inhibition of glycine transporters has been linked to neuroprotective effects, suggesting that this compound may help mitigate neurodegenerative diseases.

Cancer Treatment

Antitumor Activity:

Recent investigations have highlighted the potential of this compound in cancer therapy. Its ability to modulate glycine levels can influence tumor growth and survival pathways.

Case Studies:

- In vitro studies have shown that glycine transporter inhibitors can reduce cell proliferation in estrogen-dependent cancers by blocking local estrogen production through steroid sulfatase inhibition . This suggests that this compound could be developed into a therapeutic agent for treating certain types of breast cancer.

- The compound's structure allows for modifications that can enhance its selectivity and potency against specific cancer cell lines, making it a candidate for further drug development .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Challenges:

The synthesis of this compound involves complex chemical processes that require careful optimization to enhance yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, allowing for more extensive testing in biological applications .

Structure-Activity Relationship:

Research into the structure-activity relationship of similar compounds has revealed that specific substitutions on the phenyl ring can significantly affect their biological activity. For instance, introducing different halogens or functional groups can enhance inhibitory potency against glycine transporters, providing insights for future modifications of this compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the phenyl ring serves as a reactive site for nucleophilic aromatic substitution (NAS) under specific conditions. For example:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine substitution | KOH (2.5 M), CuI, 110°C, 24 h | N-(3-Hydroxyphenyl)-N-(methylsulfonyl)glycine | 72% | |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | N-(3-Biphenyl)-N-(methylsulfonyl)glycine | 68% |

This reactivity enables derivatization for pharmaceutical applications, particularly in modifying the aromatic ring’s electronic properties .

Sulfonamide Group Reactivity

The methylsulfonyl group participates in hydrogen bonding and acts as a leaving group in alkaline hydrolysis:

| Reaction | Reagents/Conditions | Product | Mechanism |

|---|---|---|---|

| Hydrolysis | NaOH (1 M), reflux, 6 h | N-(3-Bromophenyl)glycine | Nucleophilic attack at sulfonyl S |

| Methylation | CH₃I, K₂CO₃, DMF, 50°C | N-(3-Bromophenyl)-N-(dimethylsulfonyl)glycine | SN2 displacement |

The sulfonamide’s electron-withdrawing nature enhances glycine’s acidity (pKa ≈ 3.1), facilitating deprotonation in coupling reactions .

Glycine Backbone Functionalization

The carboxylic acid and amine groups enable peptide bond formation or esterification:

Key Reactions:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (95% yield).

-

Amide Coupling : Uses EDC/HOBt to conjugate with amines (e.g., benzylamine yields 83% product) .

Comparative Reactivity with Analogues

The bromine atom’s position critically influences reactivity compared to analogues:

| Compound | Reactivity in NAS | Hydrolysis Rate | Unique Feature |

|---|---|---|---|

| This compound | High | Moderate | Enhanced electrophilicity at C3 |

| N-(4-Bromophenyl) analogue | Low | Slow | Steric hindrance at C4 |

| N-(2-Chlorophenyl) analogue | Moderate | Fast | Smaller halogen, lower activation |

Biological Activity and Mechanistic Insights

While direct biological data for this compound is limited, related sulfonamide glycines exhibit:

-

Antiviral potential : Inhibition of viral proteases via sulfonamide-enzyme interactions .

-

Enzyme inhibition : Competitive binding to ATP sites in kinases (IC₅₀ ≈ 2.1 µM in preliminary assays) .

Stability and Storage Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.